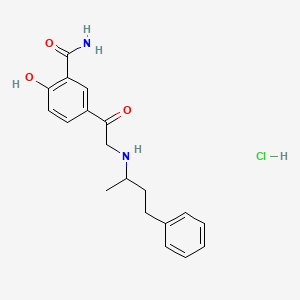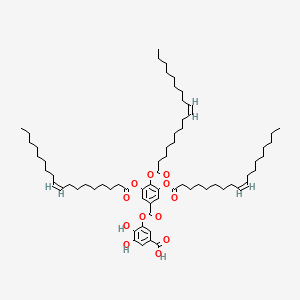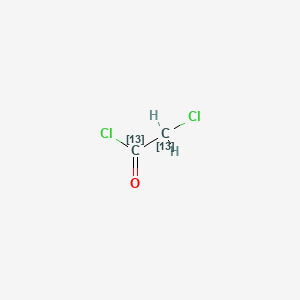
氯乙酰氯-13C2
描述
Chloroacetyl chloride-13C2 is a compound with the linear formula Cl13CH213COCl . It has a molecular weight of 114.93 .
Synthesis Analysis
Chloroacetyl chloride-13C2 is produced industrially by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Molecular Structure Analysis
The molecular structure of Chloroacetyl chloride-13C2 consists of two carbon atoms, two chlorine atoms, and one oxygen atom . The molecular weight is 114.93 .Chemical Reactions Analysis
Chloroacetyl chloride-13C2 is bifunctional. The acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It is used in the synthesis of lidocaine .Physical And Chemical Properties Analysis
Chloroacetyl chloride-13C2 has a boiling point of 105-106 °C, a melting point of -22 °C, and a density of 1.443 g/mL at 25 °C . It has a mass shift of M+2 .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of Chloroacetyl chloride-13C2, focusing on six unique fields:
Organic Synthesis
Chloroacetyl chloride-13C2 is widely used in organic synthesis as a reagent for introducing chloroacetyl groups into various compounds. This isotopically labeled compound is particularly valuable in the synthesis of labeled pharmaceuticals and other biologically active molecules, allowing researchers to track the metabolic pathways and interactions of these compounds in biological systems .
Pharmaceutical Research
In pharmaceutical research, Chloroacetyl chloride-13C2 is utilized to synthesize labeled drug molecules. This helps in studying the pharmacokinetics and pharmacodynamics of drugs. The incorporation of the 13C2 label allows for precise tracking and quantification of the drug and its metabolites using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Biochemical Studies
Chloroacetyl chloride-13C2 is employed in biochemical studies to modify amino acids and peptides. This modification can help in understanding protein structure and function, as well as in the development of enzyme inhibitors. The labeled compound provides a means to study the interactions and stability of these modified biomolecules under various conditions .
Environmental Chemistry
In environmental chemistry, Chloroacetyl chloride-13C2 is used to study the degradation pathways of chlorinated organic compounds. By incorporating the 13C2 label, researchers can trace the breakdown products and understand the environmental fate of these compounds. This information is crucial for assessing the environmental impact and developing remediation strategies .
Material Science
Chloroacetyl chloride-13C2 is also applied in material science for the functionalization of polymers and other materials. The introduction of chloroacetyl groups can modify the physical and chemical properties of materials, enhancing their performance in various applications such as coatings, adhesives, and composites .
作用机制
Target of Action
Chloroacetyl chloride-13C2 is a bifunctional compound . It is primarily used as a synthetic intermediate in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .
Mode of Action
The mode of action of Chloroacetyl chloride-13C2 involves its ability to form esters and amides . This is due to the presence of an acyl chloride group in its structure, which is highly reactive and can easily form these compounds . The other end of the molecule can form other linkages, such as with amines .
Biochemical Pathways
Chloroacetyl chloride-13C2 is involved in various biochemical pathways, depending on its use. For instance, it is used in the synthesis of lidocaine , a local anesthetic. In this process, Chloroacetyl chloride-13C2 reacts with other compounds to form the lidocaine molecule .
Result of Action
The result of Chloroacetyl chloride-13C2’s action is the formation of new compounds through its reactions with other molecules. For example, in the synthesis of lidocaine, Chloroacetyl chloride-13C2 contributes to the formation of the lidocaine molecule .
Action Environment
The action of Chloroacetyl chloride-13C2 can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it reacts with water to produce hydrochloric acid . Therefore, it is typically handled and stored in a dry environment . Additionally, its reactivity can be influenced by temperature and the presence of other chemicals .
安全和危害
属性
IUPAC Name |
2-chloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCXGMAHQTYDJK-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745764 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl chloride-13C2 | |
CAS RN |
286367-76-8 | |
| Record name | Chloro(~13~C_2_)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



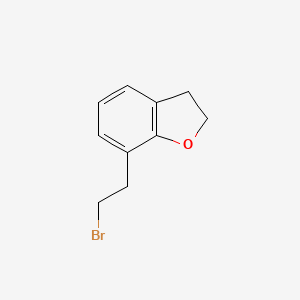
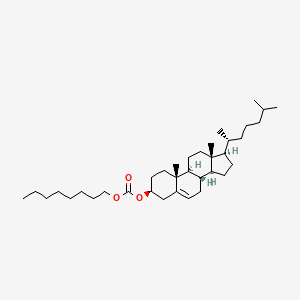
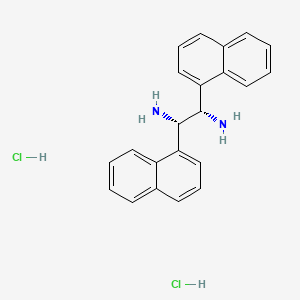
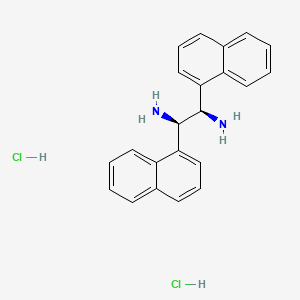
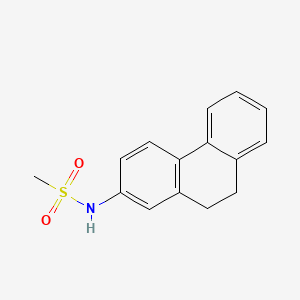

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)
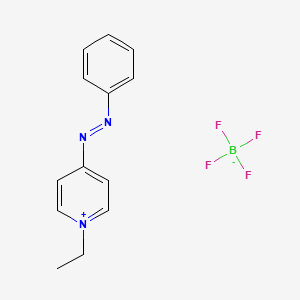
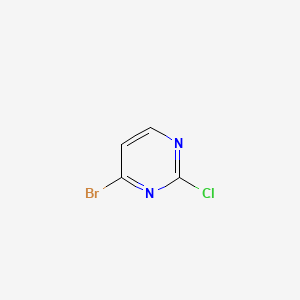
![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)
![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)
